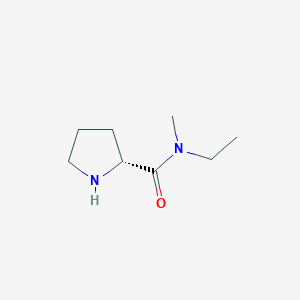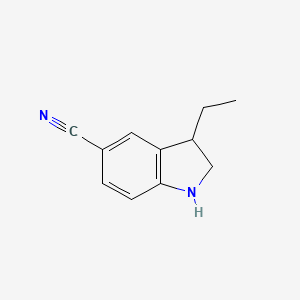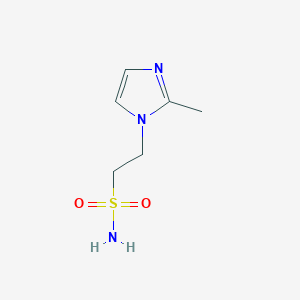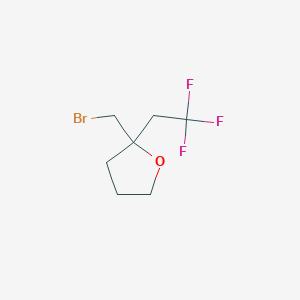
(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is substituted with an ethyl and a methyl group on the nitrogen atom and a carboxamide group at the second position. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is then alkylated using ethyl and methyl halides under basic conditions to introduce the ethyl and methyl groups.
Introduction of the Carboxamide Group: The carboxamide group is introduced at the second position of the pyrrolidine ring through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carboxamide group, such as amines.
Substitution: Substituted derivatives with different functional groups replacing the carboxamide group.
Wissenschaftliche Forschungsanwendungen
(2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the GABAergic or dopaminergic pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with a different spatial arrangement of substituents.
N-Ethyl-N-methylpyrrolidine-2-carboxamide: A compound without the chiral center, lacking the (2R) configuration.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties, influencing its interaction with biological targets.
Functional Groups: The presence of both ethyl and methyl groups on the nitrogen atom and the carboxamide group at the second position contribute to its unique chemical and biological properties.
This detailed article provides a comprehensive overview of (2R)-N-Ethyl-N-methylpyrrolidine-2-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
(2R)-N-ethyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YZVUUIYIBPCBSR-SSDOTTSWSA-N |
Isomerische SMILES |
CCN(C)C(=O)[C@H]1CCCN1 |
Kanonische SMILES |
CCN(C)C(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)

![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)

![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)


